N-Nitrosodiclofenac
Overview
Description
N-Nitrosodiclofenac is a nitrosamine derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug. Nitrosamines are a class of organic compounds characterized by the presence of a nitroso group attached to a nitrogen atom. This compound has garnered attention due to its potential mutagenic and carcinogenic properties, which are of significant concern in pharmaceutical and environmental contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrosodiclofenac can be synthesized through the nitrosation of diclofenac. The process typically involves the reaction of diclofenac with nitrosating agents such as sodium nitrite in acidic conditions. The reaction is carried out at low temperatures to control the formation of the nitroso compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the product. Advanced techniques such as liquid chromatography-mass spectrometry are employed to monitor and validate the production process .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosodiclofenac undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted nitroso compounds.
Scientific Research Applications
N-Nitrosodiclofenac has several scientific research applications:
Chemistry: Used as a model compound to study nitrosation reactions and the formation of nitrosamines.
Biology: Investigated for its mutagenic and carcinogenic properties.
Medicine: Studied for its potential impact on drug safety and regulatory compliance.
Industry: Monitored as a contaminant in pharmaceutical products to ensure safety and compliance with regulatory standards
Mechanism of Action
N-Nitrosodiclofenac exerts its effects primarily through its interaction with DNA, leading to mutations and potential carcinogenesis. The nitroso group can form adducts with DNA bases, causing structural changes that interfere with normal cellular processes. This interaction can lead to mutations, which may result in cancer .
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosodibutylamine
- N-Nitrosodiisopropylamine
Uniqueness
N-Nitrosodiclofenac is unique due to its origin from diclofenac, a widely used non-steroidal anti-inflammatory drug. This makes it particularly relevant in the context of pharmaceutical safety and regulatory compliance. Its formation and presence in pharmaceutical products are of significant concern due to its potential mutagenic and carcinogenic properties .
Properties
IUPAC Name |
2-[2-(2,6-dichloro-N-nitrosoanilino)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-10-5-3-6-11(16)14(10)18(17-21)12-7-2-1-4-9(12)8-13(19)20/h1-7H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJVSFHDJGEONX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)N(C2=C(C=CC=C2Cl)Cl)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315521 | |
Record name | N-Nitrosodiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66505-80-4 | |
Record name | N-Nitrosodiclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66505-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosodiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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